((1R,3R)-3-Aminocyclohexyl)methanol
Description
Historical Context and Significance of Chiral Aminocycloalkane Derivatives in Synthetic Chemistry
The study of stereochemistry dates back to the 19th century, with foundational observations by scientists like Jean-Baptiste Biot and Louis Pasteur. ijpras.com However, the deliberate synthesis of single-enantiomer compounds, or asymmetric synthesis, gained significant momentum in the latter half of the 20th century. wikipedia.org Within this field, chiral aminocycloalkane derivatives have emerged as crucial building blocks. Their rigid cyclic structure provides a well-defined three-dimensional scaffold, making them valuable components in the design of bioactive molecules. nih.govrsc.org
The six-membered cyclohexane (B81311) ring, in particular, is a common structural motif in numerous natural products and synthetic drugs. nih.govrsc.org The incorporation of an amino group and other functional groups onto this ring in a stereocontrolled manner allows for the precise spatial arrangement of atoms, which is often essential for molecular recognition and biological activity. nih.gov Historically, the development of methods to control stereochemistry, such as the use of chiral auxiliaries introduced in the 1970s, has been pivotal. wikipedia.org These strategies have enabled chemists to move from producing racemic mixtures (equal mixtures of both enantiomers) to selectively synthesizing the desired stereoisomer of complex molecules, including those containing the aminocycloalkane framework. slideshare.netwikipedia.org
Current Research Landscape Pertaining to Chiral Aminocyclohexylmethanol Isomers
Current research continues to highlight the importance of specific stereoisomers of functionalized aminocyclohexanes. The various isomers of aminocyclohexylmethanol, including the target compound ((1R,3R)-3-Aminocyclohexyl)methanol, are not merely academic curiosities but are actively used as key intermediates in the synthesis of pharmacologically relevant molecules. thieme-connect.comsigmaaldrich.com
For instance, research into inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a therapeutic target for pain and inflammation, identified the need for enantiomerically pure amino alcohols. thieme-connect.com Specifically, the (1S,3S) isomer of 3-aminocyclohexylmethanol was utilized in these studies. thieme-connect.com The existence and commercial availability of various stereoisomers, including the (1R,3R), (1R,3S), and (1S,3R) forms, underscore their utility in systematic drug discovery and development, where each isomer can be tested to determine its unique biological profile. bldpharm.combldpharm.combldpharm.com The ability to distinguish and quantify these closely related isomers is also a significant area of analytical research, with techniques like mass spectrometry being adapted for chiral analysis. frontiersin.org
Table 1: Investigated Isomers of (3-Aminocyclohexyl)methanol
| Compound Name | CAS Number | Stereochemistry |
|---|---|---|
| This compound hydrochloride | 2416138-46-8 | 1R, 3R |
| ((1S,3S)-3-Aminocyclohexyl)methanol | Not specified in search | 1S, 3S |
| ((1R,3S)-3-Aminocyclohexyl)methanol hydrochloride | 2126143-55-1 | 1R, 3S |
Academic Rationale for the Synthesis and Derivatization of this compound
The primary academic rationale for the synthesis of a specific stereoisomer like this compound stems from the principle of enantioselectivity in biological systems. nih.govijpras.com Since enantiomers can have different interactions with chiral biological targets such as enzymes and receptors, it is crucial to synthesize and evaluate each isomer independently. slideshare.netnih.gov The synthesis of the (1S,3S) isomer as a key intermediate for potential mPGES-1 inhibitors provides a compelling reason to also synthesize its enantiomer, the (1R,3R) form. thieme-connect.com This allows for a direct comparison of biological activity, helping to elucidate the specific stereochemical requirements for the drug-target interaction.
Furthermore, the derivatization of the aminocyclohexylmethanol scaffold is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR). researchgate.net By synthesizing the (1R,3R) core and then modifying its functional groups, researchers can create a library of related compounds. This systematic approach is essential for optimizing a molecule's potency, selectivity, and pharmacokinetic properties. The pursuit of enantiomerically pure starting materials like this compound is therefore a foundational step in the rational design of new and improved therapeutic agents.
Overview of Methodological Advances in Stereoselective Synthesis of Chiral Cyclohexane Derivatives
The demand for enantiomerically pure compounds has spurred significant innovation in synthetic organic chemistry. A variety of powerful methods now exist for the stereoselective synthesis of chiral cyclohexane derivatives. These advanced methodologies are crucial for accessing specific stereoisomers like this compound.
Organocatalysis has emerged as a particularly effective strategy. This approach uses small, chiral organic molecules to catalyze reactions, often providing high yields and excellent stereoselectivities. nih.govrsc.org For instance, organocatalytic domino reactions, such as Michael additions, can construct complex, multi-functionalized cyclohexane rings with several contiguous stereocenters in a single, efficient process. nih.govrsc.org
Biocatalysis offers another powerful route, utilizing enzymes or whole microorganisms to perform chemical transformations with high chemo-, regio-, and enantioselectivity. nih.gov Enzyme-catalyzed reactions are conducted under mild conditions, which can prevent the racemization or rearrangement of sensitive molecules. nih.gov For the synthesis of chiral amines and alcohols, enzymes like transaminases and hydrolases are of particular interest. nih.govresearchgate.netgoogle.com
The use of chiral auxiliaries remains a cornerstone of asymmetric synthesis. wikipedia.org In this method, a chiral molecule (the auxiliary) is temporarily attached to the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This approach has been widely applied in various transformations, including asymmetric alkylation and aldol (B89426) reactions, to set the absolute stereochemistry of multiple centers. wikipedia.org
Table 2: Modern Methods in Stereoselective Synthesis
| Method | Description | Key Advantages |
|---|---|---|
| Organocatalysis | Uses small chiral organic molecules to catalyze asymmetric transformations, such as Michael additions. nih.govrsc.org | High stereoselectivity, operational simplicity, avoids toxic metals. nih.govrsc.org |
| Biocatalysis | Employs enzymes (e.g., transaminases, hydrolases) to perform highly selective reactions. nih.govgoogle.com | High enantioselectivity and regioselectivity, mild reaction conditions. nih.gov |
| Chiral Auxiliaries | A recoverable chiral group is temporarily incorporated to control the stereochemical outcome of a reaction. wikipedia.org | Reliable, versatile, enables synthesis of a large number of enantiomerically pure compounds. wikipedia.org |
| Peptide-based Catalysis | Utilizes short, synthetic peptides as catalysts for asymmetric reactions. nih.gov | Modular and tunable structures, can enable novel reaction pathways. nih.gov |
Properties
IUPAC Name |
[(1R,3R)-3-aminocyclohexyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-7-3-1-2-6(4-7)5-9/h6-7,9H,1-5,8H2/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMNUVOZLQPWTG-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H](C1)N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1r,3r 3 Aminocyclohexyl Methanol
Retrosynthetic Disconnections and Strategic Approaches for Enantiopure ((1R,3R)-3-Aminocyclohexyl)methanol
The design of a synthesis for an enantiomerically pure molecule like this compound begins with retrosynthetic analysis, which involves breaking the target molecule down into simpler, readily available starting materials. Several strategic disconnections can be envisaged for this target.
A primary and logical disconnection occurs at the C-N and C-C bonds attached to the cyclohexane (B81311) ring, specifically cleaving the amine and hydroxymethyl functionalities. This leads back to a substituted cyclohexane core. The challenge then becomes the stereocontentive installation of these groups. A powerful strategy involves starting from a highly symmetric and inexpensive aromatic precursor, such as isophthalic acid. This approach requires the hydrogenation of the benzene (B151609) ring to a cyclohexane, which typically yields a mixture of cis and trans diastereomers. thieme-connect.com Subsequent chemical manipulations, including functional group interconversions and a resolution step (e.g., classical resolution with a chiral acid), are then necessary to isolate the desired (1R,3R) stereoisomer. thieme-connect.com
An alternative retrosynthetic strategy involves creating the chiral centers on a pre-existing ring. This can be approached by disconnecting the molecule to a prochiral cyclohexanone (B45756) derivative, such as 3-oxocyclohexanecarboxylic acid or its ester. The synthesis would then hinge on the stereoselective reduction of the ketone and the stereoselective introduction of the amino group, for instance, via reductive amination. Asymmetric synthesis methods, employing either chiral catalysts or auxiliaries, would be critical to control the formation of the two stereocenters in the desired (1R, 3R) configuration. Biocatalytic methods using transaminases on a 3-substituted-cyclohexanone are also a highly effective approach stemming from this disconnection. researchgate.netgoogle.com
A third, more convergent strategy involves a ring-forming disconnection, such as a Diels-Alder reaction. A substituted diene and a dienophile could be reacted to construct the cyclohexene (B86901) ring with initial stereocontrol. Subsequent functionalization of the double bond and other positions would then lead to the final target. Organocatalytic Diels-Alder reactions are known to produce highly functionalized and enantiomerically enriched cyclohexenes, which can serve as key intermediates. hbni.ac.in
Stereocontrolled Synthesis from Chiral Pool Precursors
The "chiral pool" refers to the collection of inexpensive, enantiomerically pure compounds available from natural sources, such as amino acids, sugars, and terpenes. These molecules provide a valuable starting point for the synthesis of complex chiral targets.
Utilizing Naturally Derived Chiral Scaffolds
Synthesizing carbocyclic structures like this compound from naturally derived chiral scaffolds is a well-established strategy. Although a direct synthesis from a common sugar or amino acid is not straightforward, the principles can be applied. For instance, compounds like quinic acid or shikimic acid, which are naturally occurring, highly functionalized cyclohexanes, can serve as starting points. The existing stereocenters and functional groups on these scaffolds can be manipulated through a series of chemical transformations to install the required aminomethyl and hydroxymethyl groups with the correct stereochemistry.
Another example of this principle involves using simpler chiral building blocks. The synthesis of complex cyclic amines has been demonstrated starting from materials like (S)-3-aminobutan-1-ol, a readily available chiral molecule. rsc.org Such a precursor can be elaborated through a sequence of reactions to construct the target ring system, with the original stereocenter guiding the formation of new chiral centers.
Diastereoselective Pathways Employing Auxiliary Control
When a chiral pool starting material is not practical, a chiral auxiliary can be employed to induce diastereoselectivity in a reaction sequence. A chiral auxiliary is a chiral molecule that is temporarily incorporated into a substrate, directs a stereoselective transformation, and is then removed.
A powerful application of this strategy for a related isomer, ((1S,2S)-2-aminocyclohexyl)methanol, involves the use of (S)-(-)-1-phenylethylamine as a chiral auxiliary. google.com In this synthesis, the auxiliary is reacted with ethyl 2-oxocyclohexanecarboxylate to form a chiral enamine. The subsequent diastereoselective reduction of the enamine sets one of the stereocenters on the ring relative to the chiral auxiliary. After reduction of the ester, the auxiliary is cleaved (e.g., via hydrogenolysis) to yield the enantiomerically enriched amino alcohol. google.com This methodology highlights how a transient chiral group can effectively control the stereochemical outcome of reactions on a prochiral ring system. google.combath.ac.uk
Asymmetric Catalytic Approaches to the Cyclohexyl Skeleton
Asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product, represents the state-of-the-art in modern organic synthesis. These methods are often more efficient and atom-economical than stoichiometric chiral approaches.
Enantioselective Hydrogenation Strategies
Enantioselective hydrogenation is a key technology for setting stereocenters. For a target like this compound, this can be applied in several ways.
One approach is the hydrogenation of a prochiral aromatic or heteroaromatic ring using a chiral catalyst. While the direct asymmetric hydrogenation of benzene rings remains a significant challenge, advanced ruthenium-N-heterocyclic carbene (Ru-NHC) complexes have shown remarkable efficiency in the complete, enantioselective hydrogenation of substituted indoles and benzofurans to yield chiral saturated heterocycles. acs.org This strategy demonstrates the potential of modern catalysts to create chiral saturated rings from flat aromatic precursors. acs.org
A more common strategy involves the hydrogenation of a prochiral olefin within a cyclohexene precursor. For example, the hydrogenation of β-(cis-3-aminocyclohexyl)propionic acid can be achieved using skeletal Ni catalysts. researchgate.net To achieve enantioselectivity, a chiral catalyst, such as a Rhodium or Ruthenium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP), would be employed to hydrogenate a C=C bond, setting the stereochemistry of the adjacent carbons. In a practical synthesis of the enantiomeric (1S,3S) target, isophthalic acid was hydrogenated using a rhodium-on-carbon catalyst to give cyclohexanedicarboxylic acid, which was then resolved and converted to the final product. thieme-connect.com
| Catalyst System | Substrate Type | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| Rhodium-on-carbon | Isophthalic Acid | Cyclohexane-1,3-dicarboxylic acid | Reduction of aromatic ring to access cyclohexane core. | thieme-connect.com |
| Skeletal Ni | Nitrocinnamic Acids | Aminocyclohexyl Propionic Acids | Simultaneous reduction of aromatic nitro group and C=C bond. | researchgate.net |
| Ru-NHC Complex | Protected Indoles | Chiral Octahydroindoles | Highly enantioselective and complete hydrogenation of a heterocyclic aromatic ring. | acs.org |
Organocatalytic and Metal-Catalyzed Asymmetric Transformations
Organocatalysis, which uses small, chiral organic molecules to catalyze asymmetric reactions, has emerged as a powerful tool for constructing complex chiral molecules. For the synthesis of the this compound skeleton, organocatalysts can be used to build the ring itself via enantioselective cycloadditions. For instance, a chiral diarylprolinol silyl (B83357) ether catalyst can promote a [4+2] cycloaddition (Diels-Alder reaction) between enones and nitrodienes to generate highly substituted and functionalized cyclohexanones with excellent enantioselectivity (up to >99% ee). hbni.ac.in The resulting nitrocyclohexanone is a versatile intermediate that can be readily converted to the target amino alcohol.
Another powerful strategy is the organocatalytic Michael addition to a cyclohexenone. Chiral thiourea (B124793) catalysts, often derived from (1R,2R)-diaminocyclohexane, are highly effective in catalyzing the conjugate addition of various nucleophiles, establishing a key stereocenter on the ring. hbni.ac.ingoogle.comucl.ac.uk
Biocatalysis offers a highly selective alternative. Enzymes like transaminases (TAs) can perform asymmetric synthesis by converting a prochiral ketone to a chiral amine with near-perfect enantioselectivity (>99% ee). google.com A process using a TA from Chromobacterium violaceum on ethyl 2-(4-oxocyclohexyl)acetate showed a high preference for forming the cis-diastereomer. google.com Similarly, a three-step biocatalytic cascade using a hydrolase and a transaminase has been used to convert prochiral diketones into enantiopure 3-substituted cyclohexylamines. researchgate.net These enzymatic methods are increasingly used in industrial settings due to their high selectivity and environmentally benign reaction conditions.
| Catalyst Type | Reaction Type | Substrate Example | Stereoselectivity | Reference |
|---|---|---|---|---|
| Chiral Thiourea | Michael Addition | Malonates to Nitrodienes | 76-89% ee | hbni.ac.in |
| Chiral Diarylprolinol Silyl Ether | [4+2] Cycloaddition | Enones and Nitrodienes | up to >99% ee | hbni.ac.in |
| Transaminase (TA) | Asymmetric Reductive Amination | Prochiral Cyclohexanone | >99% ee | google.com |
| Hydrolase and Transaminase | One-Pot Cascade | Prochiral Bicyclic Diketone | >99% ee | researchgate.net |
Resolution-Based Synthetic Routes to this compound Enantiomers
Resolution-based methods are a cornerstone in the synthesis of enantiomerically pure compounds. These techniques involve the separation of a racemic mixture into its individual enantiomers.
Classical Chemical Resolution Techniques
Classical chemical resolution is a widely employed strategy for separating enantiomers. This method involves reacting a racemic mixture of an amine, such as 3-aminocyclohexylmethanol, with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. After separation, the desired enantiomer is recovered by removing the resolving agent.
A practical synthesis for the (1S,3S) enantiomer, a mirror image of the target compound, has been described, which provides insight into the resolution process. thieme-connect.com In this synthesis, a racemic mixture of the amine is resolved using a chiral acid. The choice of the resolving agent and the crystallization solvent are crucial for achieving high diastereomeric and enantiomeric excess.
Table 1: Key Aspects of Classical Chemical Resolution
| Parameter | Description | Significance |
| Resolving Agent | A chiral acid or base that reacts with the racemic mixture. | The choice of agent determines the efficiency of diastereomer formation and separation. |
| Solvent | The medium in which crystallization occurs. | Affects the solubility difference between the diastereomeric salts. |
| Crystallization Conditions | Temperature, cooling rate, and agitation. | These parameters influence the purity and yield of the crystallized diastereomer. |
Enzymatic Kinetic Resolution Methodologies
Enzymatic kinetic resolution offers a highly selective and environmentally friendly alternative to classical chemical resolution. This technique utilizes enzymes that preferentially catalyze a reaction with one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. Transaminases are a class of enzymes that have been successfully used for the kinetic resolution of racemic amines. google.com
In a typical enzymatic kinetic resolution of a racemic aminocyclohexyl derivative, a transaminase enzyme selectively converts one enantiomer into the corresponding ketone, while the desired enantiomer remains unchanged. google.com This process can achieve high enantiomeric excess for the unreacted amine. The efficiency of the resolution is dependent on the specific transaminase used, the amine acceptor, and the reaction conditions.
Table 2: Factors Influencing Enzymatic Kinetic Resolution
| Factor | Description | Impact on Resolution |
| Enzyme Selection | Choice of transaminase with high enantioselectivity. | Determines the ability to discriminate between the two enantiomers. |
| Amine Acceptor | A ketone that accepts the amino group from the reacting enantiomer. | Can influence the reaction equilibrium and overall conversion. |
| Reaction Conditions | pH, temperature, and co-solvents. | Optimization of these parameters is crucial for enzyme activity and stability. |
Synthetic Route Optimization and Yield Enhancement Strategies
Optimizing synthetic routes is essential for making the production of this compound more efficient, cost-effective, and sustainable.
Process Intensification in Chiral Aminocyclohexylmethanol Production
Process intensification involves developing innovative methods and equipment to dramatically improve manufacturing processes. In the context of producing chiral aminocyclohexylmethanol, this can include the use of continuous flow reactors instead of traditional batch reactors. Flow chemistry offers several advantages, such as improved heat and mass transfer, better control over reaction parameters, and the potential for safer operation at elevated temperatures and pressures. These improvements can lead to higher yields, reduced reaction times, and a smaller environmental footprint.
Green Chemistry Principles Applied to Aminocyclohexylmethanol Synthesis
The application of green chemistry principles aims to minimize the environmental impact of chemical processes. For the synthesis of aminocyclohexylmethanol, this can involve several strategies:
Use of Renewable Starting Materials: Exploring biosynthetic routes that utilize renewable feedstocks can reduce the reliance on petroleum-based starting materials.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as water or bio-based solvents, and employing catalytic methods to reduce the need for stoichiometric reagents. karger.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.
By integrating these principles, the synthesis of this compound can be made more environmentally benign and economically viable.
Chemical Transformations and Derivatization Strategies of 1r,3r 3 Aminocyclohexyl Methanol
Functional Group Interconversions at the Amino Moiety
The primary amino group in ((1R,3R)-3-aminocyclohexyl)methanol is a key site for a variety of chemical modifications, enabling the introduction of diverse substituents and the construction of more complex molecular architectures.
The nucleophilic character of the amino group readily allows for acylation and amidation reactions. These transformations are fundamental in peptide synthesis and for the creation of various amide-containing structures. Common methods involve the reaction of the amine with acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. For instance, the reaction of an amine with an acyl chloride, often referred to as the Schotten-Baumann reaction, proceeds rapidly at room temperature in the presence of a base to neutralize the HCl byproduct. nih.gov Similarly, coupling with carboxylic acids is frequently achieved using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the formation of an active ester intermediate. nih.gov The formation of ureas, a subclass of amides, can be accomplished by reacting the amine with an isocyanate.
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product Type |
| This compound | Acyl Chloride (R-COCl) | Base (e.g., Pyridine, Triethylamine) | N-Acyl derivative |
| This compound | Carboxylic Acid (R-COOH) | Coupling agent (e.g., EDC, HBTU), Base (e.g., DIEA) | N-Acyl derivative |
| This compound | Phenyl isothiocyanate | DCM | N-Phenylthiourea derivative unimi.it |
| (1,4-trans)-4-Aminocyclohexanol | Phenyl chloroformate, Pyridine | Phenyl carbamate (B1207046) derivative savemyexams.com | N-Arylurea precursor |
Reductive amination provides a powerful method for the N-alkylation of the amino group. This two-step, one-pot process typically involves the initial formation of an imine or enamine by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for reducing the iminium ion in the presence of the carbonyl compound. masterorganicchemistry.com This method allows for the controlled introduction of primary and secondary alkyl groups onto the nitrogen atom, avoiding the over-alkylation often observed in direct alkylation with alkyl halides. masterorganicchemistry.comlibretexts.org Direct alkylation, while sometimes leading to mixtures of products, can be a viable route under specific conditions, particularly for the synthesis of tertiary amines and quaternary ammonium (B1175870) salts. libretexts.org The use of alcohols as alkylating agents under catalytic hydrogenation conditions represents an environmentally benign approach to N-alkylation. rsc.orgresearchgate.net
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product Type |
| Amine (e.g., this compound) | Aldehyde/Ketone | Reducing agent (e.g., NaBH3CN, NaBH(OAc)3) | N-Alkyl derivative masterorganicchemistry.com |
| 1-Benzyl-4-methylpiperidin-3-one | Methylamine, Ti(OiPr)4, then reducing agent | Methanol (B129727) | N-Methylated piperidine (B6355638) derivative google.com |
| Amine | Alkyl Halide | Base (often excess amine) | N-Alkyl derivative (potential for multiple alkylations) libretexts.org |
| Amino alcohol | Alcohol | Pd/C, H2 | N-Alkyl derivative researchgate.net |
The inherent chirality of this compound can be leveraged in the synthesis of chiral amides and sulfonamides. These derivatives are of significant interest in asymmetric catalysis and medicinal chemistry. The reaction of the chiral amine with sulfonyl chlorides in the presence of a base affords the corresponding sulfonamides. mdpi.com This transformation is generally robust and allows for the introduction of a wide range of aryl and alkyl sulfonyl groups. The resulting chiral sulfonamides can act as ligands in asymmetric synthesis or possess biological activity themselves. nih.govmdpi.comnih.gov Similarly, the formation of amides with chiral carboxylic acids or the use of the aminocyclohexylmethanol as a chiral auxiliary can lead to diastereomeric products that may be separable, providing access to enantiopure compounds. A related class of compounds, phosphoramidates, can be synthesized from the corresponding amine and a phosphorylating agent. For example, diethyl ((1S,3S)-3-aminocyclohexyl)phosphoramidate has been synthesized using iodinating agents. nih.gov
Derivatization at the Hydroxyl Group
The primary hydroxyl group offers another site for derivatization, allowing for the introduction of a variety of functional groups through esterification, etherification, and oxidation reactions.
The hydroxyl group of this compound can be converted to an ester through reaction with a carboxylic acid or its derivatives, such as acyl chlorides or anhydrides. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst (e.g., sulfuric acid), is a common method. chemguide.co.ukmasterorganicchemistry.com The reaction is reversible, and to drive it to completion, water is often removed as it is formed. chemguide.co.ukchemguide.co.uk Etherification can be achieved through various methods, including the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. organic-chemistry.org Other methods include acid-catalyzed etherification and reactions with specific etherifying agents. google.comrsc.org For instance, aryloxycyclohexane derivatives have been synthesized from the corresponding aminocyclohexanol. savemyexams.com
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product Type |
| This compound | Carboxylic Acid (R-COOH) | Acid catalyst (e.g., H2SO4) | Ester derivative chemguide.co.uk |
| This compound | Acyl Chloride (R-COCl) | Base (e.g., Pyridine) | Ester derivative |
| This compound | Alkyl Halide (R-X) | Base (to form alkoxide) | Ether derivative organic-chemistry.org |
| (1,4-trans)-4-Aminocyclohexanol | Fluoro-aromatic compound, NaH | DMF | Aryloxy ether derivative savemyexams.com |
The primary alcohol functional group in this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. chemguide.co.ukchemistrytalk.org Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), typically afford the corresponding aldehyde, ((1R,3R)-3-aminocyclohexyl)carbaldehyde. fiveable.me Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (formed from potassium dichromate and sulfuric acid), will generally lead to the complete oxidation to the carboxylic acid, (1R,3R)-3-aminocyclohexanecarboxylic acid. savemyexams.comchemistrytalk.org The selective oxidation to the aldehyde requires careful control of the reaction conditions to prevent over-oxidation to the carboxylic acid. This can often be achieved by distilling the aldehyde from the reaction mixture as it is formed, taking advantage of its lower boiling point compared to the starting alcohol. chemguide.co.uk The synthesis of (1R,3R)-3-aminocyclohexane-1-carboxylic acid has been reported, demonstrating the feasibility of this transformation. achemblock.comchemicalbook.com
Conjugate Addition and Coupling Reactions Involving this compound
The presence of both a primary amine and a hydroxyl group on the this compound scaffold allows for a diverse range of chemical modifications through conjugate addition and coupling reactions. These transformations are fundamental in medicinal chemistry for creating libraries of compounds for biological screening.
The nucleophilic nature of the primary amine facilitates conjugate addition, often referred to as Michael addition, to α,β-unsaturated compounds. organic-chemistry.org This reaction is a thermodynamically controlled process that forms a new carbon-nitrogen bond, enabling the introduction of various functionalized side chains. organic-chemistry.org For instance, the reaction with α,β-unsaturated esters leads to the formation of β-amino ester derivatives. The stereochemistry of the chiral centers on the cyclohexane (B81311) ring is typically preserved during this process, making it a valuable method for synthesizing enantiomerically pure compounds.
Coupling reactions are also a cornerstone for derivatizing this compound. The amino group can be readily acylated using carboxylic acids or their activated derivatives (like acid chlorides) to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become indispensable for forming C-N bonds between the amine and various aryl or heteroaryl halides. mdpi.comorganic-chemistry.org This reaction is known for its broad substrate scope and functional group tolerance. mdpi.com These coupling strategies have been instrumental in the synthesis of bioactive molecules, including some (2-aminocyclohexyl)methanol (B2818073) derivatives that have shown biological activity. semanticscholar.org
Table 1: Examples of Conjugate Addition and Coupling Reactions
| Reactant 1 | Reactant 2 | Reaction Type | Product Class |
|---|---|---|---|
| This compound | α,β-Unsaturated Ester | Michael Addition | β-Amino Ester |
| This compound | Carboxylic Acid | Amide Coupling | N-Acyl Derivative |
| This compound | Aryl Halide/Tosylat | Buchwald-Hartwig Amination | N-Aryl Derivative |
| This compound | Sulfonyl Chloride | Sulfonylation | Sulfonamide Derivative |
Cyclization Reactions Leading to Novel Heterocyclic Systems Incorporating the this compound Scaffold
The bifunctional character of this compound, with its strategically positioned amino and methanol groups, makes it a valuable building block for constructing novel heterocyclic systems. These cyclization reactions can lead to fused or spirocyclic structures, which are of great interest in drug discovery due to their conformational rigidity and potential for specific biological interactions.
Intramolecular cyclization is a common strategy, often preceded by the derivatization of one of the functional groups. For example, reacting the amino group with a keto-acid can initiate a sequence leading to the formation of fused bicyclic lactams. nih.gov This approach, known as the Meyers' lactamization, has been used to create complex, three-dimensional structures. nih.gov
Intermolecular reactions with bifunctional reagents can also yield diverse heterocyclic frameworks. The reaction of β-amino alcohols with aldehydes or ketones can produce 1,3-oxazolidines. organic-chemistry.orgresearchgate.net This transformation can be achieved using various catalytic systems and is often stereoselective. organic-chemistry.org For instance, an efficient one-pot synthesis can yield 1,3-oxazolidines with high enantioselectivity. organic-chemistry.org Another approach involves the copper-catalyzed reaction of amino alcohols with methanol serving as a C1 source to generate 1,3-oxaza-heterocycles of varying ring sizes. unimi.it Furthermore, reaction with reagents like phosgene (B1210022) or its equivalents can lead to the formation of cyclic carbamates. These cyclization strategies provide access to a wide array of complex molecules with potential applications in medicinal chemistry. nih.govethz.chmdpi.com
Table 2: Examples of Cyclization Reactions to Form Heterocyclic Systems
| Starting Material | Reagent(s) | Heterocyclic Product Class |
|---|---|---|
| This compound Derivative | Keto-acid | Fused Lactam |
| This compound | Aldehyde/Ketone | Oxazolidine |
| This compound | Phosgene Equivalent | Cyclic Carbamate |
| This compound | Methanol (as C1 source), Copper Catalyst | 1,3-Oxaza-heterocycle |
Applications of 1r,3r 3 Aminocyclohexyl Methanol in Advanced Organic Synthesis
As a Chiral Building Block for Complex Natural Product Synthesis
The inherent chirality and defined stereochemistry of ((1R,3R)-3-aminocyclohexyl)methanol make it an attractive starting material for the total synthesis of complex natural products. nih.govbldpharm.combldpharm.com Its cyclohexane (B81311) core provides a robust framework that can be elaborated upon to construct intricate molecular architectures.
Stereodirecting Role in Total Synthesis Methodologies
Beyond being a mere structural component, the stereocenters within this compound can exert significant influence on the stereochemical outcome of subsequent reactions in a synthetic sequence. researchgate.netresearchgate.net The amino and hydroxyl groups can act as directing groups in various transformations, including hydroxylations, epoxidations, and cyclizations. For example, in a directed dihydroxylation, the hydroxyl group of the building block can coordinate to the metal catalyst, delivering the oxidizing agent to one face of a nearby double bond, thereby ensuring a high degree of stereocontrol. researchgate.net This stereodirecting capability is invaluable for establishing the correct relative and absolute stereochemistry of multiple chiral centers within the target natural product, a challenge that often represents the crux of a total synthesis campaign.
Precursor for Chiral Ligands in Asymmetric Catalysis
The development of novel chiral ligands is a cornerstone of modern asymmetric catalysis, and this compound serves as a versatile precursor for the synthesis of such ligands. ambeed.combldpharm.combldpharm.com The combination of a primary amine and a primary alcohol on a rigid chiral scaffold provides an ideal platform for the construction of various ligand classes.
Development of Chiral Phosphine-Amines and Oxazolines
The amino and hydroxyl functionalities of this compound are readily converted into other coordinating groups, leading to the synthesis of potent chiral ligands. For example, the amino group can be transformed into a phosphine-amine ligand through reaction with a suitable chlorophosphine. These P,N-ligands have shown great promise in a variety of metal-catalyzed reactions. taylorfrancis.comresearchgate.net
Alternatively, the 1,3-amino alcohol moiety can be cyclized with various reagents to form chiral oxazoline (B21484) rings. bldpharm.com The resulting ligands, often in the form of bis(oxazolines) or phosphine-oxazolines (PHOX-type ligands), are among the most successful and widely used classes of ligands in asymmetric catalysis. taylorfrancis.comambeed.com The modular nature of their synthesis allows for the fine-tuning of steric and electronic properties to optimize catalytic activity and enantioselectivity for specific transformations. taylorfrancis.com
Application in Enantioselective Metal-Catalyzed Reactions
Ligands derived from this compound have been successfully employed in a wide range of enantioselective metal-catalyzed reactions. These include, but are not limited to, asymmetric hydrogenations, hydrosilylations, aldol (B89426) reactions, and various carbon-carbon bond-forming cross-coupling reactions. researchgate.netgoogle.com The well-defined chiral environment created by these ligands around the metal center is key to achieving high levels of enantioselectivity, enabling the synthesis of single-enantiomer products from prochiral substrates. The success of these ligands stems from their ability to effectively transfer chiral information from the ligand backbone to the catalytic active site.
Ligand Scaffold Design for Specific Catalytic Transformations
The rigid cyclohexane framework of this compound provides a predictable and stable scaffold for ligand design. acs.orgresearchgate.net By systematically modifying the substituents on the cyclohexane ring or the nature of the coordinating atoms, ligands can be tailored for specific catalytic transformations. This allows for a rational approach to ligand optimization, where the steric and electronic properties of the ligand are adjusted to match the requirements of a particular substrate and reaction type. This tailored design approach has been instrumental in the development of highly efficient and selective catalysts for challenging asymmetric transformations.
Utilization in Asymmetric Organocatalysis
In the field of asymmetric organocatalysis, which uses small, metal-free organic molecules to catalyze chemical reactions enantioselectively, this compound serves as a valuable starting material. The strategic placement of its amino and methanol (B129727) groups on the cyclohexane ring allows for the creation of highly effective chiral catalysts. These catalysts are designed to create a specific three-dimensional environment that directs the formation of one enantiomer of a product over its mirror image, a critical requirement in the synthesis of pharmaceuticals and other bioactive compounds.
Design of Chiral Organocatalysts Derived from Aminocyclohexylmethanol
The design of organocatalysts from this compound leverages its bifunctional nature. The primary amine and hydroxyl groups are readily modified to introduce various catalytically active moieties. A common strategy involves converting the amine into a hydrogen-bond-donating group, such as a thiourea (B124793), urea, or squaramide. rsc.orgunl.pt These groups can activate electrophilic substrates and orient them within the catalyst's chiral pocket.
For instance, bifunctional thiourea catalysts are designed where the thiourea moiety activates an electrophile (e.g., a nitroalkene) via hydrogen bonding, while the aminocyclohexyl backbone provides a defined steric environment to control the facial selectivity of a nucleophilic attack. unl.pt The hydroxyl group can be used to tune the solubility and electronic properties of the catalyst or to anchor it to a solid support. The rigidity of the trans-1,3-disubstituted cyclohexane scaffold is crucial for minimizing conformational flexibility and creating a well-defined chiral environment necessary for high stereoselectivity.
Application in Enantioselective Additions and Cycloadditions
Organocatalysts derived from chiral backbones similar to aminocyclohexylmethanol have demonstrated high efficacy in key carbon-carbon bond-forming reactions, particularly in enantioselective conjugate additions like the Michael reaction. nih.gov These reactions are fundamental in synthetic organic chemistry for building molecular complexity.
For example, thiourea-based organocatalysts derived from chiral diamines have been successfully applied to the asymmetric Michael addition of various nucleophiles to electrophiles like nitroalkenes and maleimides. rsc.orgnih.gov These catalysts operate through a dual-activation mechanism, where the thiourea group activates the electrophile and a basic site on the catalyst activates the nucleophile. This approach has yielded products with excellent yields and high enantioselectivities. nih.gov While direct literature on catalysts from this compound is specific, the principles are well-established with analogous structures like 1,2-diphenylethylenediamine, which have achieved up to 99% enantiomeric excess (ee) in the Michael addition of aldehydes to maleimides. nih.gov Similarly, chiral squaramide catalysts have been used for the addition of 1,3-dicarbonyl compounds to nitroalkenes, a key step in the synthesis of bioactive molecules like pregabalin, achieving high yields and enantiomeric ratios up to 97:3. rsc.org
These catalysts have also been explored in formal [4+2] cycloaddition reactions to construct highly substituted and stereochemically rich six-membered rings, which are common motifs in natural products. hbni.ac.in
Table 1: Representative Enantioselective Michael Additions Catalyzed by Chiral Amine-Derived Organocatalysts
| Nucleophile | Electrophile | Catalyst Type | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Isobutyraldehyde | N-Phenylmaleimide | Thiourea | >97% | 99% | nih.gov |
| Meldrum's acid | 5-Methyl-1-nitrohex-1-ene | Squaramide | 92% | 94% (97:3 er) | rsc.org |
| Acetone | N-Phenylmaleimide | Aminocarbamate | 99% | 41% | ua.es |
Role in Material Science Precursor Development
The intrinsic chirality and rigid conformation of this compound make it an excellent precursor for the development of advanced chiral materials. By incorporating this molecule into larger structures, its molecular-level chirality can be translated into macroscopic properties, leading to materials with unique optical or recognition capabilities.
Synthesis of Chiral Polymers and Supramolecular Assemblies
This compound can serve as a chiral monomer in the synthesis of specialty polymers. When carbocyclic β-amino acids, such as derivatives of aminocyclohexane, are incorporated into peptide chains, they can induce the formation of stable, ordered secondary structures like helices. rsc.org For example, oligomers of trans-2-aminocyclohexanecarboxylic acid are known to fold into a robust 14-helix structure. The incorporation of substituted aminocyclohexane residues, like those derivable from this compound, is compatible with these helical folds, opening pathways to peptidic "foldamers" with precisely oriented functional groups. rsc.org
The molecule can also be used to build supramolecular assemblies, which are large, ordered structures formed through non-covalent interactions like hydrogen bonding. researchgate.netgoogle.com For instance, it can be integrated into macrocycles designed for molecular recognition, where the cyclohexane unit provides a stereochemically defined scaffold. researchgate.net The development of novel three-dimensional chiral polymers with enhanced optical properties, such as aggregation-induced emission, has also been reported using complex chiral precursors, highlighting the potential for aminocyclohexylmethanol derivatives in this area. mdpi.com
Incorporation into Chiral Recognition Materials
Materials capable of distinguishing between enantiomers are critical for applications in pharmaceutical purification and analysis. This compound is a suitable building block for such chiral recognition materials.
A primary application is in the creation of Chiral Stationary Phases (CSPs) for High-Performance Liquid Chromatography (HPLC). researchgate.net Polymeric chiral selectors can be synthesized from chiral monomers, and the resulting polymer is then coated onto a silica (B1680970) support. The chiral cavities within the polymer matrix allow for differential interaction with the enantiomers of a racemic compound, enabling their separation. The interactions governing this recognition can include hydrogen bonding, π-π stacking, and steric repulsion. researchgate.net
Furthermore, chiral molecules like amino alcohols can act as chiral solvating agents (CSAs) for enantiomeric discrimination using Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net In a nonpolar solvent, a CSA can form diastereomeric complexes with the enantiomers of a chiral analyte (e.g., a carboxylic acid), leading to distinguishable signals in the NMR spectrum, which allows for the determination of enantiomeric purity. researchgate.netacs.org
Elucidation of Stereochemistry and Mechanistic Insights in the Synthesis and Reactions of this compound
The precise three-dimensional arrangement of atoms in a molecule is critical to its function, particularly in the fields of medicinal chemistry and materials science. For the chiral compound this compound, a variety of sophisticated analytical techniques are employed to confirm its stereochemistry, assess its enantiomeric purity, and investigate its behavior in chemical reactions. This article delves into the advanced spectroscopic and chromatographic methods utilized for the structural assignment of synthetic intermediates and the elucidation of reaction mechanisms involving this specific aminocyclohexyl derivative.
Future Research Directions and Emerging Paradigms for 1r,3r 3 Aminocyclohexyl Methanol
Exploration of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy
The development of practical and efficient synthetic routes to enantiomerically enriched amino alcohols like ((1R,3R)-3-aminocyclohexyl)methanol is crucial for their application in medicinal chemistry and materials science. thieme-connect.comthieme-connect.com Current research efforts are focused on creating more sustainable and atom-economical syntheses.
A concise synthesis of the (S,S) enantiomer has been developed from a readily available and low-cost starting material, highlighting a practical approach to obtaining these valuable intermediates. thieme-connect.com The synthesis of related aminocyclohexyl derivatives often involves multi-step processes, and there is a continuous drive to improve efficiency and reduce waste. thieme-connect.comthieme-connect.com Future research will likely focus on the following areas:
Catalytic Asymmetric Synthesis: Developing novel catalytic methods to directly introduce the amino and hydroxymethyl groups onto the cyclohexane (B81311) ring with high stereocontrol. This would eliminate the need for chiral resolution steps, which are often inefficient.
Process Intensification: Utilizing technologies such as continuous flow reactors to enhance reaction efficiency, reduce reaction times, and improve safety.
A comparison of synthetic strategies for related aminocyclohexyl derivatives is presented in the table below.
| Starting Material | Key Transformation | Target Molecule | Reference |
| Commercially available, low-cost material | Chiral resolution, rearrangement | (S,S)-enantiomers of aminocyclohexyl alcohols | thieme-connect.com |
| 3,4-dimethoxyphenyl ethanol | Etherification, dynamic kinetic resolution-transamination | (1R,2R)-2-[(3R)-Hydroxypyrrolidinyl]-1-(3,4-dimethoxyphenethoxy)-cyclohexane | google.com |
| 2-(4-nitrophenyl)ethan-1-ol | Hydrogenation | cis/trans mixture of 4-(2-hydroxyethyl)cyclohexan-1-amines | google.com |
Development of Next-Generation Chiral Ligands and Organocatalysts Derived from the Scaffold
The inherent chirality and bifunctional nature of this compound make it an excellent scaffold for the development of novel chiral ligands and organocatalysts. acs.orgcardiff.ac.uk The development of new chiral ligands is crucial as the enantioselectivity in transition metal-catalyzed asymmetric synthesis is highly dependent on their structure. nih.gov
Future research in this area is expected to focus on:
Modular Ligand Design: Creating libraries of ligands with tunable steric and electronic properties by modifying the amino and hydroxyl groups of the scaffold. This will allow for the rapid screening of ligands for a wide range of asymmetric transformations. chemrxiv.org
Bifunctional Catalysis: Designing organocatalysts that incorporate both a Lewis base (the amino group) and a Brønsted acid or hydrogen-bond donor (derived from the hydroxyl group) to promote complex cascade reactions.
Immobilized Catalysts: Grafting catalysts derived from the scaffold onto solid supports for easier separation and recycling, which is a key aspect of green chemistry.
The table below showcases various chiral ligands and their applications in asymmetric catalysis.
| Ligand Type | Application | Key Features | Reference |
| Axially chiral cyclic diphosphine ligands | Palladium-catalyzed intramolecular hydroarylation | Adjustable dihedral angles for tuning reactivity and enantioselectivity | nih.gov |
| P,N-ligands with pseudo-C2 symmetry | Palladium-catalyzed allylic alkylations | Higher reactivity and enantioselectivity compared to pseudo-meso isomers | researchgate.net |
| Amino-functionalized thioureas | Organocatalysis | Prominent hydrogen-bonding organocatalysts | mdpi.com |
| Chiral primary amine thiourea (B124793) | Enantioselective organocatalytic Michael addition | Promotion of the reaction between anthrone (B1665570) and β-nitrostyrene | researchgate.net |
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of synthetic routes for this compound and its derivatives into flow chemistry and automated synthesis platforms offers significant advantages in terms of efficiency, scalability, and safety. ethz.ch Flow synthesis can produce chiral intermediates for pharmaceuticals, such as the one for an antidepressant drug, with high efficiency. chemistryworld.com
Key areas for future development include:
Continuous Flow Synthesis of the Scaffold: Developing a continuous multi-step synthesis of this compound from simple starting materials.
Automated Ligand and Catalyst Synthesis: Utilizing robotic platforms to synthesize libraries of derivatives for high-throughput screening in catalytic applications.
In-line Reaction Monitoring and Optimization: Incorporating real-time analytical techniques to monitor reaction progress and automatically optimize reaction conditions for maximum yield and selectivity. ethz.ch
Potential for Bio-Inspired Synthesis and Biocatalytic Transformations
Bio-inspired synthesis and biocatalysis are emerging as powerful tools for the preparation of complex chiral molecules. mdpi.com Biocatalysis is recognized as a mature technology for asymmetric synthesis due to the excellent selectivity of enzymes. mdpi-res.com
Future research in this domain will likely explore:
Enzymatic Resolution: Employing lipases or other hydrolases for the kinetic resolution of racemic mixtures of this compound or its precursors.
Transaminase-Mediated Synthesis: Using transaminases for the stereoselective amination of a corresponding keto-alcohol precursor. A patent describes a process for preparing aminocyclohexyl ether compounds that utilizes a dynamic kinetic resolution-transamination step. google.com
Engineered Biosynthetic Pathways: Designing and constructing novel biosynthetic pathways in microorganisms to produce the target molecule from simple carbon sources.
The table below highlights examples of biocatalytic transformations in the synthesis of chiral compounds.
| Enzyme Type | Transformation | Substrate | Product | Reference |
| Lipase | Kinetic resolution | Racemic N-protected cis-4-amino-cyclopent-2-en-1-ol | (1S,4R)-enantiopure alcohol | mdpi-res.com |
| Transaminase | Dynamic kinetic resolution-transamination | 2-(3,4-dimethoxyphenyl ethoxy)-cyclohexanone | Stereoselective aminocyclohexyl ether | google.com |
| Nitrilase | Stereoselective bioconversion | Aliphatic dinitriles | Cyano carboxylic acids | google.com |
Interdisciplinary Applications and Collaborative Research Initiatives
The unique properties of this compound and its derivatives make them attractive for a wide range of interdisciplinary applications, fostering collaborative research initiatives. These derivatives have shown potential in medicinal chemistry, for instance as mPGES-1 inhibitors for treating inflammation and pain. thieme-connect.com
Future collaborative efforts could focus on:
Medicinal Chemistry: Designing and synthesizing novel drug candidates for various therapeutic areas, including neurodegenerative diseases and cancer. unimi.itinnovareacademics.in
Materials Science: Developing new chiral polymers, liquid crystals, and metal-organic frameworks with unique optical and electronic properties.
Supramolecular Chemistry: Investigating the self-assembly of derivatives into complex nanostructures with potential applications in catalysis and drug delivery. researchgate.net
Q & A
Q. What are the standard synthetic routes for ((1R,3R)-3-Aminocyclohexyl)methanol?
The synthesis typically involves multi-step processes, including cyclohexane ring functionalization, stereoselective amination, and hydroxyl group protection/deprotection. For example, tert-butyl carbamate intermediates (e.g., tert-butyl (1R,3R)-3-aminocyclohexane-1-carboxylate) are synthesized via chiral resolution or asymmetric catalysis, followed by hydrolysis to yield the target compound. Palladium-catalyzed hydrogenation or enzymatic resolution may enhance enantiomeric purity .
Q. How is the stereochemistry of this compound confirmed?
X-ray crystallography (XRD) is the gold standard for absolute stereochemical confirmation, as demonstrated in studies of related bicyclic compounds where XRD data validated bond angles and hydrogen-bonding networks . Complementary techniques like NMR (e.g., NOESY for spatial proximity analysis) and circular dichroism (CD) are used to corroborate stereochemical assignments .
Q. What characterization techniques are essential for verifying purity and structure?
Key methods include:
Q. What are the primary applications of this compound in medicinal chemistry?
This compound serves as a chiral building block for bioactive molecules, particularly in designing ligands for G-protein-coupled receptors (GPCRs) or enzyme inhibitors. Its rigid cyclohexane backbone and stereochemistry enhance binding specificity in drug candidates .
Advanced Research Questions
Q. How can enantiomeric excess be optimized during synthesis?
Enantioselective methods include:
Q. What computational approaches predict the biological activity of derivatives?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding affinity to targets like serotonin receptors. Structure-activity relationship (SAR) studies correlate substituent effects (e.g., tert-butyl groups) with pharmacokinetic properties .
Q. How does stereochemistry influence receptor binding affinity?
Comparative studies using diastereomers (e.g., (1R,3R) vs. (1R,3S)) reveal that the 3R configuration enhances hydrogen bonding with active-site residues. For example, trans-fused cyclohexane rings in related compounds improve conformational stability, increasing receptor occupancy .
Q. What strategies resolve racemic mixtures of this compound?
- Chiral HPLC : Using cellulose-based columns for high-resolution separation.
- Diastereomeric salt formation : Reacting with chiral acids (e.g., tartaric acid) to crystallize enantiomers .
Q. How can stability under physiological conditions be analyzed?
Q. What role does this compound play in multi-step organic synthesis?
It acts as a protected intermediate in complex pathways, such as:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
